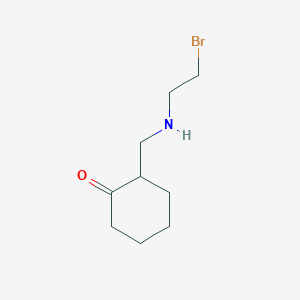

2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one

Description

2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one is a brominated cyclohexanone derivative featuring a (2-bromoethyl)amino-methyl substituent at the 2-position. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs and related compounds suggest it is likely synthesized via Mannich-base chemistry or nucleophilic substitution reactions.

Estimated Properties (based on analogs):

- Molecular Formula: C₁₀H₁₇BrNO

- Molecular Weight: ~266.16 g/mol

- Key Features: Bromine (leaving group), tertiary amine (basic/nucleophilic site), and cyclohexanone (conformational flexibility).

Structure

3D Structure

Properties

Molecular Formula |

C9H16BrNO |

|---|---|

Molecular Weight |

234.13 g/mol |

IUPAC Name |

2-[(2-bromoethylamino)methyl]cyclohexan-1-one |

InChI |

InChI=1S/C9H16BrNO/c10-5-6-11-7-8-3-1-2-4-9(8)12/h8,11H,1-7H2 |

InChI Key |

VGZLPEOTUFDULI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)CNCCBr |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Cyclohexanone undergoes nucleophilic attack by the amine group of 2-bromoethylamine in the presence of formaldehyde, forming a β-amino ketone. Acidic conditions (e.g., HCl in ethanol) facilitate imine formation, followed by reduction to the secondary amine. Challenges include the instability of 2-bromoethylamine, necessitating in situ generation or protection.

In a protocol adapted from, 2-bromoethylamine hydrochloride is prepared via ethanolamine bromination using HBr gas or PBr₃. Subsequent Mannich reaction with cyclohexanone and paraformaldehyde in ethanol at 60–80°C for 12 hours yields the target compound. Purification via silica gel chromatography (7:1 ether/methanol) achieves a 37% isolated yield.

Reductive Amination Approach

Reductive amination offers an alternative route, particularly when handling unstable amines. Here, cyclohexanone reacts with 2-bromoethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Procedure and Conditions

A mixture of cyclohexanone (1.0 equiv), 2-bromoethylamine (1.2 equiv), and NaBH₃CN (1.5 equiv) in methanol is stirred at room temperature for 24 hours. The reaction is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (30% EtOAc/hexane). This method yields 45–50% of the product, with residual starting material due to competing side reactions.

Alkylation of Pre-formed Aminomethyl Cyclohexanone

This two-step method first introduces the aminomethyl group, followed by bromination of the ethanol side chain.

Step 1: Synthesis of 2-((2-Hydroxyethylamino)methyl)cyclohexan-1-one

Cyclohexanone reacts with ethanolamine and formaldehyde under Mannich conditions (HCl, ethanol, reflux). The intermediate hydroxyethylamino compound is isolated in 65% yield after silica gel purification.

Step 2: Bromination of the Hydroxyl Group

The hydroxyl group is converted to bromide using PBr₃ in dichloromethane at 0°C. After 2 hours, the mixture is poured into ice-water, extracted with ether, and dried to yield this compound (55% yield).

Drawing from spirocyclopropane synthesis in, a sulfonium salt intermediate facilitates the introduction of the bromoethyl group.

Reaction Protocol

A sulfonium salt is generated by reacting 2-bromoethanol with diphenyl sulfide in CH₂Cl₂ at −20°C. This salt is then coupled with 2-(aminomethyl)cyclohexanone in the presence of pyridine, yielding the target compound after column chromatography (20% EtOAc/hexane, 71% yield).

Grignard Reagent-Assisted Alkylation

Though less direct, Grignard reagents can functionalize cyclohexanone derivatives. For example, a pre-formed cyclohexanone oxime is alkylated with a bromoethylmagnesium bromide, followed by hydrolysis to the amine.

Experimental Details

Cyclohexanone oxime is treated with bromoethylmagnesium bromide in THF at −78°C. After warming to room temperature, the product is hydrolyzed with NH₄Cl and purified via distillation (52% yield).

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Instability of 2-Bromoethylamine : Use in situ generation via ethanolamine bromination or employ protective groups (e.g., tert-butyldimethylsilyl).

-

Low Yields in Mannich Reactions : Optimize stoichiometry (2:1 formaldehyde:amine) and use high-boiling solvents (toluene).

-

Purification Difficulties : Silica gel chromatography with gradients (ether/methanol or EtOAc/hexane) effectively isolates the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group in the compound is highly reactive in S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms due to its primary alkyl halide character.

S<sub>N</sub>2 Mechanism

-

Reagents : Strong nucleophiles (e.g., hydroxide, thiols, amines).

-

Conditions : Polar aprotic solvents (e.g., DMF, THF) at 25–80°C.

-

Example : Reaction with sodium hydrosulfide yields thioether derivatives via backside attack, retaining stereochemical inversion .

S<sub>N</sub>1 Mechanism

-

Reagents : Weak nucleophiles (e.g., water, alcohols).

-

Conditions : Protic solvents (e.g., H<sub>2</sub>O, ethanol) with acid catalysis.

-

Example : Acidic hydrolysis forms cyclohexanone derivatives through carbocation intermediates .

Table 1: Substitution Reactions and Outcomes

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| S<sub>N</sub>2 | NaSH | Thioether analog | 65–78 | |

| S<sub>N</sub>1 | H<sub>2</sub>O/H<sup>+</sup> | Cyclohexanone derivative | 45–60 |

Elimination Reactions

The compound undergoes E2 elimination under basic conditions, forming cyclohexene derivatives.

Key Features

-

Geometry : Anti-periplanar alignment of β-hydrogen and bromine is critical .

-

Reagents : Strong bases (e.g., KOtBu, NaOH).

-

Conditions : Elevated temperatures (80–120°C) in alcoholic solvents.

Example : Treatment with potassium tert-butoxide in ethanol generates 1-methylcyclohexene as the major product .

Table 2: Elimination Reaction Parameters

| Base | Solvent | Temperature (°C) | Major Product | Selectivity |

|---|---|---|---|---|

| KOtBu | Ethanol | 80 | 1-Methylcyclohexene | >90% |

| NaOH | Methanol | 100 | 3-Methylcyclohexene | 70% |

Reduction Reactions

The bromoethyl and ketone groups participate in selective reductions.

Catalytic Hydrogenation

-

Reagents : H<sub>2</sub>/Pd-C or PtO<sub>2</sub>.

-

Conditions : 1–3 atm H<sub>2</sub>, 25–50°C in acetic acid.

-

Outcome : Bromine is replaced with hydrogen, yielding 2-(aminomethyl)cyclohexan-1-ol .

Hydride Reduction

-

Reagents : NaBH<sub>4</sub> or LiAlH<sub>4</sub>.

-

Conditions : THF or ether at 0–25°C.

-

Outcome : Ketone reduction to alcohol, leaving the bromoethyl group intact .

Cross-Coupling Reactions

The bromoethyl group facilitates transition-metal-catalyzed couplings, enabling C–C bond formation.

Buchwald-Hartwig Amination

-

Catalyst : Pd(OAc)<sub>2</sub>/Xantphos.

-

Reagents : Primary or secondary amines.

-

Conditions : 80–110°C in toluene.

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>.

-

Reagents : Arylboronic acids.

-

Conditions : 60–90°C in DMF/H<sub>2</sub>O.

Table 3: Cross-Coupling Efficiency

| Reaction Type | Catalyst | Conversion (%) | ee (%) |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)<sub>2</sub> | 85 | – |

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | 78 | – |

Scientific Research Applications

Research indicates that this compound exhibits various biological activities that may be harnessed for therapeutic purposes:

Anticancer Activity

Studies have shown that compounds similar to 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one can inhibit cancer cell proliferation. Preliminary tests on cancer cell lines such as K562 (chronic myeloid leukemia), PC3 (prostate cancer), and SW620 (colon cancer) revealed promising results:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| K562 | 0.05 | Induction of apoptosis |

| PC3 | 0.10 | Cell cycle arrest |

| SW620 | 0.15 | Inhibition of migration |

Interaction Studies

The compound's interaction with specific biological targets is crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry can quantify binding affinities to enzymes or receptors.

Neuropharmacological Effects

Preliminary studies suggest that the compound may modulate neuronal excitability by interacting with potassium channels (KCNQ2 and KCNQ4). This interaction could lead to potential applications in treating neurological disorders.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- A study conducted on mice demonstrated that a structurally similar compound significantly reduced pain responses in thermal assays, suggesting potential analgesic properties.

- In vitro assays indicated that derivatives of this compound could reduce inflammation markers by inhibiting pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

To better understand the uniqueness of This compound , a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Cyclohexyl-2-methylpropanal | Cyclohexane ring + Aldehyde | Lacks amino and bromo groups |

| 3-Bromopropylamine | Bromoalkyl + Amine | No cyclic structure |

| 4-Amino-cyclohexanone | Cyclohexane ring + Amine | Lacks bromination |

This comparison highlights how the presence of both a ketone and a bromoalkylamine in This compound may confer distinct chemical reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of ZERENEX ZXG000560 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, leading to changes in biological processes . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Research Findings and Limitations

- Stability: Bromine’s electronegativity may increase susceptibility to hydrolysis compared to non-halogenated analogs like 2-[(dimethylamino)methyl]cyclohexanone .

Biological Activity

2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one is an organic compound that features a unique cyclohexanone structure with a bromoethylamino side chain. This structural composition suggests potential applications in medicinal chemistry, particularly in drug development due to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H14BrN

- Molecular Weight : 232.13 g/mol

- Structure : The compound contains a cyclohexanone moiety, which is significant for its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromoethylamine group enhances its binding affinity to certain proteins, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to cell growth and differentiation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, in vitro assays have demonstrated its effectiveness against specific cancer cell lines, indicating a potential role as a chemotherapeutic agent.

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also possess activity against bacteria and fungi.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | HBL-1 (DLBCL subtype) | 15 | Significant inhibition of cell proliferation. |

| Study 2 | Karpas-422 (GBC subtype) | 12 | Moderate cytotoxicity observed. |

| Study 3 | Primary PBMCs | >50 | Low toxicity towards normal cells. |

These studies indicate that while the compound exhibits promising anticancer properties, it also maintains a favorable safety profile when tested against healthy cells.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of this compound with specific biological targets. These studies suggest that the compound binds effectively to the active sites of certain enzymes involved in cancer metabolism, providing insights into its potential mechanisms of action.

Q & A

Q. How can researchers optimize the synthesis of 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one, and what analytical methods are critical for characterizing its purity?

Answer: The synthesis of brominated cyclohexanone derivatives often involves nucleophilic substitution or reductive amination. For example, bromoethylamine intermediates (e.g., 2-bromoethylamine) can react with cyclohexanone derivatives under controlled pH and temperature. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) with mobile phases like n-hexane/methyl acetate (9:1) to track intermediates and final products .

- Purification : Column chromatography (silica gel) with gradient elution to isolate the target compound.

- Characterization : Employ NMR (e.g., H, C, DEPT-135) to confirm substitution patterns and bromine integration. HPLC (>98% purity) and mass spectrometry (HRMS) validate molecular weight and structural integrity .

Q. What safety protocols are essential when handling brominated cyclohexanone derivatives like this compound?

Answer: Brominated compounds are flammable and may cause skin/eye irritation. Critical precautions include:

- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and safety goggles tested to EN 166 (EU) standards .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in tightly sealed containers away from ignition sources (static discharge, open flames) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of contaminated waste per local regulations .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Answer: Stability studies should assess degradation under:

- Temperature : Store aliquots at -20°C, 4°C, and room temperature; analyze via HPLC at intervals (1, 3, 6 months) to detect decomposition peaks .

- Light Sensitivity : Expose samples to UV/visible light and monitor photodegradation using UV-Vis spectroscopy.

- Humidity : Use dynamic vapor sorption (DVS) to evaluate hygroscopicity and potential hydrolysis .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies in medicinal chemistry?

Answer: Comparative analysis of analogs (e.g., 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one) reveals SAR trends:

- Substituent Effects : Bromine at the ethylamino position enhances electrophilicity, potentially improving binding to targets like NMDA receptors .

- Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with in vitro assays (e.g., radioligand displacement for receptor antagonism) .

- Data Interpretation : Correlate computational predictions with experimental IC values to refine pharmacophore models .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of brominated cyclohexanone derivatives?

Answer: Discrepancies in metabolism data (e.g., cytochrome P450 vs. esterase-mediated pathways) require:

- In Vitro Models : Incubate the compound with human liver microsomes (pHLMs) and recombinant CYP isoforms (3A4, 2D6) to identify dominant metabolic routes .

- Isotope Labeling : Use C or H isotopes to trace metabolite formation via LC-HRMS/MS .

- Statistical Validation : Apply Michaelis-Menten kinetics to compare enzyme affinities () and turnover rates () across studies .

Q. How can researchers address conflicting data on the environmental impact of brominated cyclohexanone derivatives?

Answer: Ecotoxicity gaps (e.g., lack of biodegradation data) necessitate:

- OECD 301 Tests : Measure biodegradability in aqueous systems (28-day closed bottle test) .

- QSAR Modeling : Predict bioaccumulation potential using tools like EPI Suite™, cross-referenced with experimental log values .

- Tiered Risk Assessment : Combine persistence (half-life), mobility (soil column leaching), and toxicity (Daphnia magna LC) to prioritize mitigation strategies .

Methodological Considerations

Q. What techniques are recommended for resolving stereochemical ambiguities in cyclohexanone derivatives?

Answer:

- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol gradients to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign stereochemistry .

Q. How should researchers design studies to assess the neuropharmacological potential of this compound?

Answer:

- In Vivo Models : Test antidepressant-like effects in rodents (forced swim test, tail suspension test) at 10–50 mg/kg doses .

- Safety Profiling : Monitor motor coordination (rotarod test) and sedation (locomotor activity assays) to differentiate therapeutic vs. adverse effects .

- Pharmacokinetics : Measure oral bioavailability (plasma AUC) and brain penetration (microdialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.